Zebularine
CAS No.: 3690-10-6
VCID: VC0001378
Molecular Formula: C9H12N2O5
Molecular Weight: 228.20 g/mol
* For research use only. Not for human or veterinary use.

Description |
Zebularine is a synthetic cytidine analogue that exhibits significant anticancer properties. It acts as a transition state analog inhibitor of cytidine deaminase and has been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo . This compound is chemically stable and has been extensively studied for its potential in cancer treatment and other medical applications. Mechanism of ActionZebularine's mechanism of action involves inhibiting cytidine deaminase, an enzyme responsible for the deamination of cytidine to uridine. By binding to the active site of this enzyme as covalent hydrates, zebularine prevents the conversion of cytidine, thereby affecting DNA synthesis and repair . Additionally, zebularine inhibits DNA methyltransferase, leading to a genome-wide induction of demethylation. This demethylation process can reactivate genes silenced by methylation, which is often observed in cancer cells . Anticancer EffectsZebularine has been shown to induce immunogenic cell death (ICD) in tumor cells, promoting an inflammatory response and inhibiting cell proliferation and energy metabolism . This ICD is characterized by the translocation of calreticulin (Calr) to the cell surface and the release of high mobility group box 1 (HMGB1) protein, which are markers of immunogenic cell death . The treatment with zebularine enhances the maturation of antigen-presenting cells (APCs) and facilitates the initiation of T cells, leading to increased T cell cytotoxicity against tumors . Immunomodulatory EffectsZebularine's anti-tumor effects are T cell-dependent, meaning they require a functional immune system to be effective. Studies have shown that zebularine treatment delays tumor growth and reduces tumor weight in immunocompetent mice but not in immunocompromised mice . Zebularine also upregulates the expression of PD-L1 and PD-1, which are involved in immune checkpoint regulation, through NF-κB and type I interferon signaling pathways . Other Medical ApplicationsBeyond its anticancer properties, zebularine has been investigated for its potential in treating other conditions. For instance, it has been shown to attenuate renal tubulointerstitial fibrosis and inflammation by decreasing markers such as trichrome, α-smooth muscle actin, collagen IV, and others . This suggests that zebularine could have protective effects in kidney diseases. |
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CAS No. | 3690-10-6 |
Product Name | Zebularine |
Molecular Formula | C9H12N2O5 |
Molecular Weight | 228.20 g/mol |
IUPAC Name | 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7?,8-/m1/s1 |
Standard InChIKey | RPQZTTQVRYEKCR-JJFBUQMESA-N |
Isomeric SMILES | C1=CN(C(=O)N=C1)[C@H]2C([C@H]([C@H](O2)CO)O)O |
SMILES | C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |
Canonical SMILES | C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |
Appearance | Assay:≥98%A crystalline solid |
Synonyms | 4-deoxyuridine NSC 309132 pyrimidin-2-one beta-D-ribofuranoside pyrimidin-2-one beta-ribofuranoside pyrimidin-2-one beta-ribofuranoside, (L)-isomer pyrimidin-2-one ribonucleoside zebularine |
Reference | [1]. Zhou L, et al. Zebularine: a novel DNA methylation inhibitor that forms a covalent complex with DNA methyltransferases. J Mol Biol, 2002, 321(4), 591-599. [2]. Lemaire M, et al. Inhibition of cytidine deaminase by zebularine enhances the antineoplastic action of 5-aza-2/'-deoxycytidine. Cancer Chemother Pharmacol, 2009, 63(3), 411-416. [3]. Cheng JC, et al. Inhibition of DNA methylation and reactivation of silenced genes by zebularine. J Natl Cancer Inst, 2003, 95(5), 399-409. [4]. Cheng JC, et al. Preferential response of cancer cells to zebularine. Cancer Cell, 2004, 6(2), 151-158. |
PubChem Compound | 46783268 |
Last Modified | Sep 12 2023 |
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